molecular formula C8H5F3N2 B3170541 5-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-80-7

5-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B3170541
CAS No.: 944580-80-7
M. Wt: 186.13 g/mol
InChI Key: BUPPVYBGHPQGKZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of at least one nitrogen atom alongside carbon atoms. wisdomlib.org This class of compounds is of paramount importance in the chemical sciences, forming the structural basis for a vast array of natural products, including alkaloids, vitamins, and hormones. openmedicinalchemistryjournal.comresearchgate.net Their structural diversity and ability to engage in various chemical interactions make them fundamental building blocks in numerous fields. openmedicinalchemistryjournal.com

In medicinal chemistry, nitrogen heterocycles are pivotal due to their prevalence in bioactive molecules and pharmaceuticals. wisdomlib.orgelsevierpure.com They often mimic the structures of endogenous metabolites, enabling them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, functional materials, dyes, and polymers. openmedicinalchemistryjournal.comfrontiersin.org The continuous development of novel synthetic methods for creating these heterocycles underscores their expanding role and the scientific demand for new structures with enhanced biological and physical properties. frontiersin.org

The Imidazo[1,2-a]pyridine (B132010) Core as a Privileged Scaffold in Medicinal Chemistry Research

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. nih.govbenthamdirect.com It is widely regarded as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.govresearchgate.net This versatility has made it a key component in the development of new therapeutic agents. benthamdirect.com

The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives is well-documented, with compounds exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The structural and chemical characteristics of this scaffold, including its unique electronic properties and potential for substitution at various positions, make it a valuable template for drug discovery. researchgate.net Several commercially successful drugs, such as Zolpidem and Alpidem, are based on the imidazo[1,2-a]pyridine core, illustrating its clinical and commercial relevance. nih.govresearchgate.net Researchers continue to explore this scaffold extensively, aiming to develop novel compounds with improved efficacy and specificity. researchgate.net

Impact of Trifluoromethyl Substitution on Heterocyclic Systems in Chemical Biology

The introduction of a trifluoromethyl (–CF3) group into a heterocyclic molecule is a widely used strategy in modern drug design. researchgate.netrsc.org This small structural modification can profoundly alter the physicochemical properties of the parent compound, often leading to significant improvements in its biological profile. researchgate.netnih.gov The unique properties of the –CF3 group stem from the high electronegativity and stability of the carbon-fluorine bonds. rsc.org

Key effects of trifluoromethylation include modifications to a molecule's:

Lipophilicity: The –CF3 group generally increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and improve its absorption and distribution within the body. rsc.orgnih.gov

Binding Affinity: The strong electron-withdrawing nature of the –CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger and more selective interactions with its biological target. nih.govacs.org

Statistical analyses and computational studies have shown that while not universally beneficial, the substitution of a methyl (–CH3) group with a –CF3 group can, in a significant number of cases, increase biological activity by an order of magnitude or more. acs.org This strategic use of fluorine chemistry is a cornerstone of contemporary medicinal chemistry, enabling the fine-tuning of molecules to optimize their therapeutic potential. nih.govnih.gov

Research Findings Summary

The following tables provide a summary of the properties and research context for the chemical structures discussed.

Table 1: Properties of Key Functional Groups and Scaffolds This is an interactive table. Click on the headers to sort the data.

Feature Description Significance in Chemical Biology
Nitrogen Heterocycle Ring structures containing at least one nitrogen atom. Foundational to a majority of pharmaceuticals; mimic natural biomolecules. openmedicinalchemistryjournal.comresearchgate.net
Imidazo[1,2-a]pyridine A fused bicyclic system of imidazole (B134444) and pyridine (B92270) rings. A "privileged scaffold" with a broad range of biological activities (e.g., anticancer, antiviral). nih.govresearchgate.net

| Trifluoromethyl (–CF3) Group | A functional group consisting of one carbon and three fluorine atoms. | Enhances lipophilicity, metabolic stability, and binding affinity of drug candidates. researchgate.netrsc.org |

Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties This is an interactive table. Click on the headers to sort the data.

Property Affected Effect of –CF3 Substitution Consequence for Drug Design
Lipophilicity Increased Improved membrane permeability and bioavailability. nih.gov
Metabolic Stability Increased Enhanced resistance to enzymatic breakdown, longer half-life. rsc.org
Acidity/Basicity Altered Can modify interactions with biological targets and solubility. rsc.org

| Receptor Binding | Potentially Enhanced | Can lead to higher potency and selectivity due to altered electronic properties. acs.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPPVYBGHPQGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669586
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944580-80-7
Record name 5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Trifluoromethyl Imidazo 1,2 a Pyridine and Its Analogues

Strategies for the Imidazo[1,2-a]pyridine (B132010) Core Construction

The formation of the bicyclic imidazo[1,2-a]pyridine ring system is a cornerstone of its chemistry. Various synthetic approaches have been established, ranging from classical condensations to modern multicomponent and metal-catalyzed reactions. rsc.org

Condensation Reactions Involving 2-Aminopyridines and Carbonyl Precursors

The most classical and widely utilized method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, such as an α-haloketone. nih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial nucleophilic substitution where the endocyclic pyridine (B92270) nitrogen attacks the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system. scielo.br

Intrinsic limitations to this method include the limited commercial availability of diverse α-halocarbonyl compounds and their lachrymatory nature. nih.gov To circumvent the direct use of α-haloketones, one-pot procedures have been developed where the α-haloketone is generated in situ. For instance, acetophenones can be treated with reagents like [Bmim]Br₃ in the presence of 2-aminopyridine to yield the corresponding 2-phenylimidazo[1,2-α]pyridines without the need to isolate the lachrymatory α-bromoacetophenone intermediate. nih.gov

ReactantsReagents/ConditionsProductYieldReference
2-Aminopyridine, α-BromoacetophenoneNeat, 60 °C, 20 min2-Phenylimidazo[1,2-a]pyridine (B181562)91% scielo.br
2-Aminopyridine, 4-Methylacetophenone[Bmim]Br₃, Na₂CO₃, Solvent-free, rt, 40 min6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine89% nih.gov
2-Aminopyridine, 4-Chloroacetophenone[Bmim]Br₃, Na₂CO₃, Solvent-free, rt, 40 min2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine85% nih.gov

Multicomponent Reaction (MCR) Approaches to Imidazo[1,2-a]pyridines

Multicomponent reactions (MCRs) offer a highly efficient and versatile approach to the synthesis of substituted imidazo[1,2-a]pyridines, allowing for the rapid generation of molecular diversity from simple starting materials in a single pot. sci-hub.se The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. sci-hub.sebeilstein-journals.org

This reaction can be performed under various conditions. For instance, a catalyst-free GBB reaction has been successfully carried out using deep eutectic solvents, such as a mixture of urea (B33335) and choline (B1196258) chloride, which acts as an environmentally benign medium. researchgate.net The reaction of 2-aminopyridine, various aromatic aldehydes, and cyclohexyl isocyanide in this solvent at 80 °C produces N-cyclohexyl-2-aryl-imidazo[1,2-a]pyridin-3-amines in good yields. researchgate.net In other variations, Lewis or Brønsted acids like Sc(OTf)₃ or HClO₄ are used to catalyze the reaction. beilstein-journals.org

2-AminopyridineAldehydeIsocyanideConditionsProduct TypeYieldReference
2-AminopyridineBenzaldehydeCyclohexyl isocyanideUrea:ChCl (2:1), 80 °CN-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine87% researchgate.net
2-Amino-5-chloropyridine2-(3-Formylphenoxy)acetic acidtert-Butyl isocyanideHClO₄ (cat.), DMF, rt, 24h2-(3-((tert-butylamino)carbonyl)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid76% beilstein-journals.org
2-Aminopyridine4-ChlorobenzaldehydeCyclohexyl isocyanideUrea:ChCl (2:1), 80 °C2-(4-chlorophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine85% researchgate.net

Tandem Reaction Sequences for Fused Heterocycle Formation

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, provide an elegant and efficient pathway to the imidazo[1,2-a]pyridine core. sci-hub.seresearchgate.net One such strategy involves the reaction of imidazole-2-carbaldehyde with α,β-unsaturated esters in the presence of a base like K₂CO₃. sci-hub.se This process allows for the construction of 5,6,7-trisubstituted imidazo[1,2-a]pyridines under mild, room-temperature conditions. sci-hub.se

Another powerful example is the combination of a GBB multicomponent reaction followed by a Ugi reaction in a tandem sequence. beilstein-journals.org This allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, introducing multiple points of diversity into the final molecule. beilstein-journals.org

Metal-Catalyzed Cyclization and Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis of the imidazo[1,2-a]pyridine scaffold, often enabling novel bond formations and milder reaction conditions. Copper-catalyzed aerobic dehydrogenative cyclization represents a rapid and environmentally friendly approach. nih.gov For example, pyridines can be directly converted to imidazo[1,2-a]pyridines by reacting them with ketone oxime esters in the presence of a copper catalyst under an oxygen atmosphere. nih.gov

Lewis acid catalysts are also employed. Yttrium triflate, Y(OTf)₃, has been shown to effectively catalyze a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C₃-alkylated derivatives. nih.gov While this is a functionalization reaction, similar Lewis acid-catalyzed cyclizations are prevalent. For instance, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been used in Ritter-type reactions to synthesize imidazo[1,5-a]pyridine (B1214698) analogs, a related isomer, from pyridinylmethanol and nitriles. nih.govacs.org

Catalyst-Free and Transition-Metal-Free Synthetic Strategies

The development of synthetic methods that avoid the use of catalysts, particularly expensive or toxic transition metals, is a key goal of green chemistry. Several strategies have been successfully applied to the synthesis of imidazo[1,2-a]pyridines.

As previously mentioned, the classical condensation of 2-aminopyridines and α-haloketones can be performed effectively under neat (solvent-free) and catalyst-free conditions by simply heating the reactants. scielo.br Heating a mixture of 2-aminopyridine and α-bromoacetophenone at 60 °C provides 2-phenylimidazo[1,2-a]pyridine in excellent yield. scielo.br Additionally, the Groebke multicomponent reaction can be performed without any catalyst in deep eutectic solvents, offering a sustainable route to these heterocycles. researchgate.net More recently, a metal-free dehydrative coupling of imidazo[1,2-a]pyridines with trifluoroacetaldehyde (B10831) has been developed, using hexafluoroisopropanol (HFIP) as both a solvent and promoter, to install a hydroxytrifluoromethyl group at the C3 position. researchgate.net

Methodologies for Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group is a critical substituent that can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. acs.org Its introduction into the imidazo[1,2-a]pyridine scaffold can be achieved either by direct trifluoromethylation of a pre-formed heterocycle or by constructing the ring from a trifluoromethyl-containing precursor.

A prominent method for direct C-H trifluoromethylation involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent. acs.org An oxidative trifluoromethylation of various imidazo[1,2-a]pyridines can be achieved regioselectively at the C3 position by reacting them with the Langlois reagent in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) under ambient air. acs.org This method tolerates a wide range of functional groups on the imidazo[1,2-a]pyridine core. acs.org

Visible-light photoredox catalysis provides a mild and efficient metal-free alternative for C3-trifluoromethylation, also using the Langlois reagent as the CF₃ source. researchgate.net

Alternatively, the scaffold can be built using a starting material that already contains the trifluoromethyl group. A multi-step synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) (an isomer of the target scaffold) begins with 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). lew.ro This precursor is elaborated over several steps to introduce an aminomethyl group, which then undergoes cyclization with triphosgene (B27547) to form the fused imidazole (B134444) ring. lew.ro This highlights a powerful strategy where the trifluoromethylated pyridine serves as a key building block. nih.govjst.go.jp

MethodSubstrateReagent(s)ProductYieldReference
Oxidative C-H Trifluoromethylation2-Phenylimidazo[1,2-a]pyridineCF₃SO₂Na, TBHP, CuSO₄ (cat.), air2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine72% acs.org
Oxidative C-H Trifluoromethylation7-Methyl-2-phenylimidazo[1,2-a]pyridineCF₃SO₂Na, TBHP, CuSO₄ (cat.), air7-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine75% acs.org
Photoredox C-H Trifluoromethylation2-Phenylimidazo[1,2-a]pyridineCF₃SO₂Na, Acridinium photocatalyst, blue light2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine84% researchgate.net
Ring construction from CF₃ precursor2,3-dichloro-5-(trifluoromethyl)pyridineMulti-step synthesis followed by cyclization with triphosgene8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine- lew.ro

Direct Trifluoromethylation of Imidazo[1,2-a]pyridines

Direct C-H trifluoromethylation is an atom-economical and efficient strategy for synthesizing trifluoromethylated imidazo[1,2-a]pyridines. rsc.org This approach avoids the often complex synthesis of trifluoromethylated starting materials. Research has focused on developing mild and regioselective methods, with significant progress in photoredox catalysis, radical reactions, and the use of electrophilic reagents. The C3 position of the imidazo[1,2-a]pyridine ring is the most common site for this functionalization. researchgate.netnih.gov

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the C-H trifluoromethylation of imidazo[1,2-a]pyridines under mild, often room-temperature, conditions. researchgate.netmdpi.com These methods typically utilize a photocatalyst that, upon excitation by visible light (e.g., blue LEDs), can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. nih.gov

Several research groups have developed efficient protocols. For instance, a transition-metal-free method reported by Zhang's group in 2019 uses anthraquinone-2-carboxylic acid as an organic photocatalyst. mdpi.com Another approach, developed by Cui and colleagues, employs an acridinium-based photoredox catalyst with sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as the CF3 source in dichloroethane (DCE). researchgate.net This system demonstrates high compatibility with both electron-rich and electron-poor substrates, affording the desired C3-trifluoromethylated products in good yields. researchgate.net The reactions are generally characterized by their operational simplicity and tolerance for a wide range of functional groups. researchgate.net

Visible-Light-Induced C3-Trifluoromethylation of Imidazo[1,2-a]pyridines

PhotocatalystCF3 SourceSolventLight SourceKey FeaturesReference
Anthraquinone-2-carboxylic acidCF3SO2Na (Langlois' reagent)DMSOBlue LEDTransition-metal-free, photo-organocatalyzed. mdpi.comresearchgate.net
Mesityl Acridinium DerivativeCF3SO2Na (Langlois' reagent)DCEVisible LightMild, transition-metal-free, broad substrate scope. researchgate.net
None (EDA Complex)Sulfonium (B1226848) ylide (Shen's reagent)Not specifiedVisible LightPhotosensitizer-free, proceeds via Electron-Donor-Acceptor (EDA) complex. researchgate.net

The majority of direct C-H trifluoromethylations of imidazo[1,2-a]pyridines proceed through a radical-mediated mechanism. rsc.org The key step is the generation of the trifluoromethyl radical (•CF3) from a stable and easy-to-handle precursor. researchgate.net

The most commonly used reagent for this purpose is sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. researchgate.netresearchgate.net In photoredox catalytic cycles, the excited photocatalyst initiates the formation of the •CF3 radical from Langlois' reagent. nih.gov This highly reactive radical then undergoes regioselective addition to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. nih.gov Subsequent oxidation of this intermediate, followed by deprotonation, yields the final C3-trifluoromethylated product. nih.gov

Other reagents capable of generating •CF3 radicals under various conditions include Togni's reagent (a hypervalent iodine compound) and Shen's sulfonium ylide reagent. researchgate.net Electrochemical methods have also been developed, providing a green alternative for generating the •CF3 radical from Langlois' reagent through an oxidative process without the need for transition metals or external oxidants. researchgate.net These electrochemical reactions can be performed in an undivided cell under an open atmosphere at room temperature. researchgate.net

While radical pathways are common, electrophilic trifluoromethylation represents an alternative strategy. However, due to the high electronegativity of the CF3 group, potent electrophilic "CF3+" sources are required. These reagents react with the nucleophilic C3 position of the imidazo[1,2-a]pyridine ring.

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent that can achieve the regioselective synthesis of 3-fluoro-imidazo[1,2-a]pyridines. acs.orgnih.gov While not a trifluoromethylating agent itself, its application highlights the utility of electrophilic fluorination in this heterocyclic system, often proceeding under mild aqueous conditions. acs.orgnih.gov

For direct electrophilic trifluoromethylation, hypervalent iodine compounds, such as Togni's reagents, are prominent. These reagents can deliver a CF3 group to nucleophiles. A mild and efficient copper(I)-catalyzed trifluoromethylation of imidazopyridines with Togni's reagent has been developed, which proceeds at room temperature without the need for additional oxidants. researchgate.net

Cyclization Pathways Utilizing Trifluoromethyl Building Blocks

An alternative to direct functionalization is the construction of the imidazo[1,2-a]pyridine scaffold from starting materials that already possess a trifluoromethyl group. This approach offers control over the final substitution pattern and is particularly useful for synthesizing isomers that are difficult to access via direct C-H functionalization, such as those with the CF3 group on the pyridine ring portion of the heterocycle.

A classic and versatile method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. rsc.org To synthesize 5-(trifluoromethyl)imidazo[1,2-a]pyridine, one would start with 2-amino-6-(trifluoromethyl)pyridine. The synthesis of this key intermediate often begins with a commercially available substituted pyridine, such as 2,3-dichloro-5-(trifluoromethyl)pyridine. lew.ronih.gov

For example, a multi-step synthesis can be employed starting from 2,3-dichloro-5-(trifluoromethyl)pyridine to produce 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine. lew.ro This intermediate can then undergo cyclization reactions to form the desired imidazo[1,5-a]pyridine ring system. lew.ro Similarly, reacting a trifluoromethyl-substituted 2-aminopyridine with an appropriate α-bromoketone under reflux conditions leads to the formation of the fused bicyclic system. rsc.org This cyclocondensation strategy is a cornerstone for producing a wide variety of substituted imidazo[1,2-a]pyridines.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to imidazo[1,2-a]pyridines. Key strategies include the use of water as a reaction solvent, avoiding toxic metal catalysts, and performing reactions under ambient conditions. york.ac.ukrsc.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for imidazo[1,2-a]pyridines have been adapted to aqueous conditions. iosrjournals.org For instance, a rapid, metal-free synthesis of the imidazo[1,2-a]pyridine scaffold has been reported via the NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at room temperature, achieving quantitative yields in minutes on a gram scale. rsc.orgrsc.org This method is tolerant of various substituents, including the trifluoromethyl group. rsc.org

Furthermore, electrophilic fluorination using Selectfluor to produce 3-fluoro-imidazo[1,2-a]pyridines has been successfully demonstrated in aqueous conditions, highlighting the potential for green C-F bond formation on this scaffold. acs.orgnih.gov Micellar catalysis, where surfactants are used in water to create hydrophobic microenvironments, has also been shown to accelerate reactions like C-H amination on the imidazo[1,2-a]pyridine ring under visible light, offering another avenue for sustainable synthesis. acs.org These aqueous-based methods significantly reduce reliance on volatile and often hazardous organic solvents like DMF, DCE, or acetonitrile. rsc.orgiosrjournals.org

Chemical Reactivity and Functionalization of 5 Trifluoromethyl Imidazo 1,2 a Pyridine Scaffolds

C-H Functionalization of Imidazo[1,2-a]pyridines and Trifluoromethyl Analogues

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine (B132010) core without the need for pre-functionalized starting materials. acs.orgresearchgate.net Research indicates that the C3 position of the imidazole (B134444) ring is the most reactive site for electrophilic substitution and radical reactions, a characteristic that generally holds true for trifluoromethyl-substituted analogues. nih.govacs.org Various methods utilizing transition metal catalysis, metal-free oxidation, and photoredox catalysis have been developed to achieve C-H functionalization. rsc.orgmdpi.com

The introduction of trifluoromethyl and other fluoroalkyl groups onto the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry. acs.org

Trifluoromethylation : Catalytic oxidative trifluoromethylation of imidazopyridines can be achieved with high regioselectivity at the C3 position. acs.org A method employing sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), with a catalytic amount of AgNO₃ and tert-butyl hydroperoxide (TBHP) as an oxidant, allows for the synthesis of a variety of 3-(trifluoromethyl)imidazo[1,2-a]pyridines at room temperature. acs.org This process is tolerant of various substituents on the pyridine (B92270) ring, including halogens. acs.org For instance, 6-bromo-2-phenylimidazo[1,2-a]pyridine (B1268541) reacts to form 6-bromo-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine in good yield. acs.org Visible light-induced methods using sodium triflinate and a photoredox catalyst also achieve C3-trifluoromethylation, proceeding through a radical pathway. nih.govmdpi.com

Other Fluoroalkylation and Fluorination : Besides trifluoromethylation, direct fluorination is also regioselective. The use of Selectfluor as a fluorinating agent in aqueous conditions provides 3-fluoro-imidazo[1,2-a]pyridines. acs.org Additionally, visible light has been utilized to promote perfluoroalkylation and difluoromethylenephosphonation at the C3 position, expanding the range of accessible fluorinated analogues. nih.gov

A summary of a regioselective trifluoromethylation reaction is presented below.

Interactive Table: Regioselective C3-Trifluoromethylation of Substituted Imidazo[1,2-a]pyridines acs.org
EntryStarting Imidazo[1,2-a]pyridineProductYield (%)
12-Phenylimidazo[1,2-a]pyridine (B181562)2-Phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine78
26-Methyl-2-phenylimidazo[1,2-a]pyridine6-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine72
37-Methyl-2-phenylimidazo[1,2-a]pyridine7-Methyl-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine75
46-Chloro-2-phenylimidazo[1,2-a]pyridine6-Chloro-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine69
56-Bromo-2-phenylimidazo[1,2-a]pyridine6-Bromo-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine67

The construction of new carbon-carbon bonds on the imidazo[1,2-a]pyridine scaffold is essential for creating structural diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Mizoroki-Heck Reaction : The Heck reaction allows for the introduction of vinyl groups. The intermolecular oxidative Heck coupling of imidazo[1,2-a]pyridines with olefins has been reported. researchgate.net A microwave-assisted Mizoroki-Heck reaction has been successfully used to functionalize 6-bromoimidazo[1,2-a]pyridine (B40293) derivatives, demonstrating that substituents can be efficiently attached to the pyridine ring of the scaffold. nih.gov Copper- and palladium-catalyzed cyclizations can also yield 3-vinyl imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org

Suzuki-Miyaura Coupling : This reaction is widely used to introduce aryl or heteroaryl groups. The Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines with various boronic acids proceeds efficiently, although the reactivity can be influenced by the substituent at the C2 position and the choice of base and solvent. nih.gov Microwave-assisted Suzuki coupling of 6-bromo-substituted imidazo[1,2-a]pyridines in aqueous media has also been developed as a rapid and high-yielding method. capes.gov.br One-pot, multi-step procedures combining cyclization with Suzuki coupling have been devised to synthesize polysubstituted imidazo[1,2-a]pyridines under microwave irradiation. nih.gov A phosphine-free palladium complex has been shown to effectively catalyze both direct C-H arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines. medjchem.com

Friedel-Crafts Type Reactions : Lewis acid-catalyzed Friedel-Crafts reactions provide a pathway for C3-alkylation. For example, Y(OTf)₃ catalyzes a three-component reaction between imidazo[1,2-a]pyridines, aldehydes, and amines to yield C3-alkylated products. mdpi.comnih.gov This reaction is tolerant of electron-withdrawing groups like trifluoromethyl on the 2-phenyl ring. mdpi.com

The following table summarizes a one-pot, copper-catalyzed synthesis of various substituted imidazo[1,2-a]pyridines, including those with a trifluoromethyl group.

Interactive Table: Synthesis of Substituted Imidazo[1,2-a]pyridines via a Copper-Catalyzed One-Pot Process acs.org
Entry2-Aminopyridine (B139424) SubstituentProductYield (%)
1H3-Benzoylimidazo[1,2-a]pyridine85
25-CH₃3-Benzoyl-5-methylimidazo[1,2-a]pyridine81
35-CF₃3-Benzoyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine77
45-F3-Benzoyl-5-fluoroimidazo[1,2-a]pyridine80
55-Cl3-Benzoyl-5-chloroimidazo[1,2-a]pyridine83
65-Br3-Benzoyl-5-bromoimidazo[1,2-a]pyridine86
75-I3-Benzoyl-5-iodoimidazo[1,2-a]pyridine88

The introduction of heteroatoms onto the imidazo[1,2-a]pyridine scaffold is another important functionalization strategy, often targeting the C3 position.

C-N Bond Formation : Various methods exist for forming C-N bonds. A BCl₃-mediated reaction has been developed for the aminomethylation at the C3-methylene position. nih.gov Visible light-induced C3-amination with azoles has also been achieved using a photosensitizer and a cobaloxime catalyst. nih.gov Furthermore, a three-component, metal-free reaction of ynals, pyridin-2-amines, and another amine can construct C-N bonds. acs.orgacs.org

C-S Bond Formation : Sulfenylation at the C3 position can be accomplished using various sulfenylating agents like disulfides, thiols, and sulfenyl chlorides. researchgate.net A BCl₃-mediated methodology also allows for the formation of C-S bonds at the C3-methylene position. nih.gov Visible light-induced C3-sulfonylation and C3-sulfenylation have been reported, using reagents like diaryliodonium salts and sulfinic acids, respectively. nih.gov

C-Se and C-P Bond Formation : The functionalization to form C-Se and C-P bonds is also possible. Visible light-induced reactions have been developed for the introduction of selenium and phosphorus-containing moieties at the C3 position of the imidazo[1,2-a]pyridine core. mdpi.com Specifically, methods for difluoromethylenephosphonation have been described. nih.gov

Oxidative Coupling Reactions of Imidazo[1,2-a]pyridine Derivatives

Oxidative coupling reactions are a cornerstone for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions often involve the formation of C-C or C-heteroatom bonds through a C-H activation process, frequently mediated by a metal catalyst and an oxidant.

Oxidative Trifluoromethylation : As previously mentioned, the regioselective trifluoromethylation of imidazopyridines at the C3 position is an oxidative process that uses an oxidant like TBHP under ambient air. acs.org

Oxidative Heck Coupling : The intermolecular oxidative Heck coupling between imidazo[1,2-a]pyridines and various olefins provides a direct route to vinyl-substituted products. researchgate.net

Oxidative C-N/C-S Bond Formation : Many syntheses of the imidazo[1,2-a]pyridine core itself rely on oxidative C-N bond formation. organic-chemistry.org For example, a copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketoxime acetates can form the heterocyclic ring system. organic-chemistry.org Similarly, iodine-catalyzed oxidative cyclization of 2-aminopyridines with nitroalkenes leads to 3-nitroimidazo[1,2-a]pyridines. acs.org Visible light has also been used to promote aerobic oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-aryl glycines. mdpi.com

Intramolecular Nucleophilic Aromatic Substitution Pathways

Intramolecular reactions represent an efficient pathway for constructing complex, polycyclic systems from appropriately substituted imidazo[1,2-a]pyridine precursors. One notable example involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. In the synthesis of functionalized imidazo[1,2-a]pyridines, unexpected tetracyclic derivatives can be formed through such a pathway. acs.org This transformation typically involves a nucleophilic attack from one part of the molecule onto an aromatic ring within the same molecule, leading to cyclization. For instance, the reaction can proceed via an initial Michael addition, followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl group and subsequent water elimination to form a new ring fused to the imidazo[1,2-a]pyridine system. acs.org Another related intramolecular cyclization is the 5-exo-trig cyclization, which is a key step in the formation of the imidazo[1,2-a]pyridine ring itself from acyclic precursors. acs.orgnih.gov

Computational Chemistry and Theoretical Studies of 5 Trifluoromethyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic landscape of molecules like 5-(Trifluoromethyl)imidazo[1,2-a]pyridine. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the broader class of imidazo[1,2-a]pyridines, the HOMO is typically distributed over the bicyclic ring system, particularly the imidazole (B134444) moiety, indicating its electron-donating character. The LUMO, conversely, is often localized on the pyridine (B92270) ring, which can be influenced by the presence of electron-withdrawing groups. In the case of this compound, the potent electron-withdrawing trifluoromethyl group at the C5 position is expected to significantly lower the energy of both the HOMO and LUMO, while also influencing their spatial distribution. This modification can enhance the molecule's electron-accepting capabilities.

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine (B132010) Derivatives (Note: Specific experimental or fully calculated data for the 5-trifluoromethyl derivative is not broadly available in public literature. This table presents hypothetical, yet chemically reasonable, values based on known effects of trifluoromethyl groups on similar aromatic systems for illustrative purposes.)

Molecular OrbitalEnergy (eV) - HypotheticalDescription
HOMO-6.8Highest Occupied Molecular Orbital; associated with the ability to donate electrons.
LUMO-1.5Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons.
HOMO-LUMO Gap5.3Energy difference; relates to chemical reactivity and kinetic stability.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The trifluoromethyl group's strong inductive effect is anticipated to increase the electronegativity and electrophilicity of the imidazo[1,2-a]pyridine core, making it a better electron acceptor.

Local reactivity is often analyzed using Fukui functions or the dual descriptor, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For imidazo[1,2-a]pyridines, electrophilic substitution is often predicted to occur at the C3 position of the imidazole ring. However, the electronic perturbation by the C5-trifluoromethyl group would modulate this reactivity, potentially directing reactions to other sites.

Mechanistic Pathway Elucidation and Transition State Analysis of Reactions

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states, computational chemists can elucidate detailed reaction mechanisms. This analysis helps in understanding reaction kinetics and selectivity. For instance, in reactions such as C-H activation or cross-coupling, DFT calculations can compare different possible pathways, determine activation energy barriers, and thereby predict the most favorable reaction conditions and outcomes.

Conformational Analysis and Molecular Dynamics Simulations

While the imidazo[1,2-a]pyridine core is rigid, the trifluoromethyl group possesses rotational freedom. Conformational analysis, typically performed using DFT, is used to identify the most stable (lowest energy) rotational conformer of the CF3 group relative to the planar ring system. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. These simulations help in understanding how the molecule explores its conformational space and interacts with its surroundings.

Intermolecular Interaction Analysis and Crystal Packing Studies (Hirshfeld Surface, Energy Framework)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. By mapping properties onto this unique molecular surface, one can identify and analyze close contacts between neighboring molecules, such as hydrogen bonds, C–H···F interactions, and π–π stacking.

For this compound, the fluorine atoms of the trifluoromethyl group and the nitrogen atom of the pyridine ring are expected to be key players in directing crystal packing through various non-covalent interactions. Energy framework analysis, a complementary technique, allows for the visualization and quantification of the energetic contributions of these interactions, providing a clear picture of the crystal's supramolecular architecture and stability.

Structure Activity Relationship Sar Investigations for 5 Trifluoromethyl Imidazo 1,2 a Pyridine Analogues

Influence of the Trifluoromethyl Group on Structure-Activity Relationships

The trifluoromethyl group is a key substituent in modern drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.com Its strong electron-withdrawing nature, as indicated by a Hammett constant (σp) of 0.54, can significantly alter the electronic distribution within the imidazo[1,2-a]pyridine (B132010) ring system. nih.gov This electronic modulation can, in turn, influence the molecule's interaction with biological targets.

The introduction of a CF3 group into the imidazo[1,2-a]pyridine scaffold can lead to profound changes in biological activity. For instance, in the development of anti-inflammatory agents, the presence and position of electron-withdrawing groups on the imidazo[1,2-a]pyridine core are critical for activity. nih.gov While specific data on 5-CF3 substitution is often embedded within broader studies, the general principles suggest that this modification can enhance potency and selectivity. The increased lipophilicity conferred by the CF3 group can improve passage across biological membranes, a crucial factor for reaching intracellular targets. mdpi.com

The metabolic stability of the imidazo[1,2-a]pyridine core can also be significantly improved by the addition of a trifluoromethyl group. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the half-life of the drug candidate. mdpi.com

Positional Isomer Effects on Biological Activity Profiles

The substitution pattern on the imidazo[1,2-a]pyridine ring system is a critical determinant of biological activity. acs.org The placement of the trifluoromethyl group at different positions (e.g., 5-, 6-, 7-, or 8-position) can lead to distinct pharmacological profiles. This is due to the different electronic and steric environments at each position, which can affect how the molecule interacts with its biological target.

For example, a study on imidazo[1,5-a]pyridine (B1214698) derivatives, an isomeric scaffold, highlighted the synthesis of an 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol derivative, demonstrating that synthetic routes can be tailored to access specific positional isomers. lew.ro While direct comparative studies across all trifluoromethyl-substituted imidazo[1,2-a]pyridine isomers are not extensively documented in single reports, the available literature on various substituted analogues underscores the importance of substituent placement. For instance, in a series of 5-lipoxygenase inhibitors based on the imidazo[1,2-a]pyridine scaffold, substitutions at the 6-position with a methyl group were found to be beneficial for activity. nih.gov This suggests that the electronic and steric properties of substituents on the pyridine (B92270) ring portion of the scaffold play a crucial role in target engagement.

The following table illustrates the importance of substituent positioning on the biological activity of imidazo[1,2-a]pyridine derivatives, based on findings from various studies.

Compound/ScaffoldSubstitutionBiological Target/ActivityKey Finding
Imidazo[1,2-a]pyridine6-methyl5-Lipoxygenase Inhibition nih.govSubstitution at the 6-position with a methyl group was favorable for inhibitory activity. nih.gov
Imidazo[1,5-a]pyridine8-chloro, 6-trifluoromethylSynthetic Intermediate lew.roDemonstrates the feasibility of synthesizing specific positional isomers. lew.ro
Imidazo[1,2-a]pyridine3-position substituentsAntiulcer Activity nih.govThe nature of the side chain at the 3-position significantly influenced cytoprotective properties. nih.gov
Imidazo[1,2-a]pyridine2-position substituentsAntiviral Activity (HCMV) researchgate.netThe nature of the substituent at the C-2 position strongly influenced antiviral activity. researchgate.net

Design and Synthesis of Analogues for SAR Exploration

The exploration of SAR for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine analogues relies on the efficient synthesis of a diverse range of derivatives. Several synthetic strategies have been developed to functionalize the imidazo[1,2-a]pyridine core. A common approach involves the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of 5-trifluoromethyl derivatives, a 6-(trifluoromethyl)-2-aminopyridine would be a key starting material.

Recent advances in synthetic methodology have provided various routes to functionalize the imidazo[1,2-a]pyridine scaffold. These include visible light-induced C-H functionalization, which allows for the direct introduction of substituents like the trifluoromethyl group at various positions. nih.gov For instance, methods for the C3-fluoroalkylation of imidazo[1,2-a]pyridines have been developed, highlighting the growing toolkit available to medicinal chemists. nih.gov

The design of new analogues often involves a molecular hybridization strategy, combining the this compound core with other pharmacophoric fragments. This approach has been successfully used in the development of anti-mycobacterial agents, where imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and evaluated. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical series with improved properties by replacing the core molecular framework while retaining key pharmacophoric features. nih.govniper.gov.in For this compound analogues, this could involve replacing the imidazo[1,2-a]pyridine core with other bicyclic systems that maintain a similar spatial arrangement of substituents. For example, imidazo[1,2-a]pyridines have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from a pyridone series. nih.gov

Bioisosteric replacement is another key technique where a part of a molecule is substituted with another with similar physical or chemical properties, often to improve potency, selectivity, or pharmacokinetic profiles. niper.gov.in In the context of this compound, the trifluoromethyl group itself can be considered a bioisostere for other groups like a chlorine atom or a methyl group, though with distinct electronic properties. mdpi.com Furthermore, the entire 5-(trifluoromethyl)phenyl moiety could be replaced with other substituted aromatic or heteroaromatic rings to explore new interactions with the biological target. A successful scaffold hopping strategy was employed to switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold, which resulted in improved metabolic stability. niper.gov.in

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of SAR and the rational design of new ligands. For this compound analogues, computational tools can provide valuable insights into their interactions with biological targets.

Molecular docking studies can predict the binding mode of these compounds within the active site of a target protein, helping to rationalize observed SAR and guide the design of more potent inhibitors. For instance, docking studies have been used to understand the binding pattern of imidazo[1,2-a]pyridine derivatives in the active site of enzymes like enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. A 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents was successfully generated, which could be used to predict the activity of new derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net Such models can be particularly useful in understanding the impact of the 5-trifluoromethyl substituent on activity.

The following table summarizes various computational techniques and their applications in the study of imidazo[1,2-a]pyridine derivatives.

Computational TechniqueApplicationExample Finding
Molecular DockingPredicting binding modes and interactions.Identified key hydrogen bonding and pi-cation interactions of imidazo[1,2-a]pyridine-3-carboxamides with pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net
3D-QSARCorrelating 3D structural features with biological activity.A five-featured pharmacophore hypothesis (HHPRR) was generated for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides. openpharmaceuticalsciencesjournal.comresearchgate.net
Molecular Dynamics SimulationAssessing the stability and conformational changes of ligand-protein complexes.Used to elucidate the stability and intermolecular interactions of an active anti-tubercular compound with its target protein. nih.gov
In silico ADMET PredictionPredicting absorption, distribution, metabolism, excretion, and toxicity properties.Employed to predict the drug-like characteristics of novel imidazo[1,2-a]pyridine amides and sulfonamides. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Trifluoromethyl Imidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 5-(Trifluoromethyl)imidazo[1,2-a]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the imidazo[1,2-a]pyridine (B132010) core. The signals for H-2 and H-3 on the imidazole (B134444) ring typically appear as singlets or narrow doublets, while the protons on the pyridine (B92270) ring (H-6, H-7, and H-8) exhibit more complex splitting patterns (doublets or triplets of doublets) due to vicinal proton-proton couplings. The strong electron-withdrawing effect of the CF₃ group at C-5 is anticipated to deshield the adjacent protons, particularly H-6, causing a downfield shift in their resonance compared to the unsubstituted parent compound.

¹³C NMR: The ¹³C NMR spectrum will display eight signals for the eight carbon atoms of the bicyclic core, plus a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms (¹JCF). The carbon atom directly attached to the CF₃ group (C-5) will be significantly deshielded and will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 270 Hz). amazonaws.comrsc.org Other carbons in the pyridine ring will also show smaller long-range C-F couplings (²JCF, ³JCF), which are diagnostic for confirming the position of the substituent.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing the trifluoromethyl group. It is expected to show a single, sharp resonance, as all three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoromethyl groups attached to an aromatic pyridine ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

TechniquePositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR H-2~7.8s
H-3~7.6s
H-6~7.4t, J ≈ 7.0
H-7~6.9d, J ≈ 9.0
H-8~8.1d, J ≈ 7.0
¹³C NMR C-2~118
C-3~114
C-5~125q, ¹JCF ≈ 270
C-6~120q, ²JCF ≈ 35
C-7~115
C-8~126
C-8a~145
C-CF₃~123q, ¹JCF ≈ 273
¹⁹F NMR -CF₃-62 to -65s

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental formula, C₈H₅F₃N₂.

The expected nominal mass for the protonated molecule [M+H]⁺ is 187. In the mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 186. The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would be dictated by the stability of the fused aromatic system. The primary fragmentation pathways would likely involve the loss of fluorine or the entire CF₃ radical, although the C-CF₃ bond is generally strong. Cleavage of the pyridine or imidazole ring would lead to further characteristic fragment ions, helping to confirm the core structure.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueMeasurementExpected Value (m/z)
HRMS (ESI+) Calculated Exact Mass [M+H]⁺187.0456
Molecular FormulaC₈H₆F₃N₂
EI-MS Molecular Ion [M]⁺˙186
Primary Fragment[M-F]⁺ (m/z 167)
Primary Fragment[M-CF₃]⁺ (m/z 117)

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. The most intense and diagnostic peaks will be the C-F stretching modes of the trifluoromethyl group, which are typically very strong and appear in the 1100-1350 cm⁻¹ region. amazonaws.com Aromatic C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ range, with their exact positions being characteristic of the substitution pattern on the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C and C=N Stretch1400 - 1650Medium-Strong
C-F Stretch (asymmetric and symmetric)1100 - 1350Very Strong
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The imidazo[1,2-a]pyridine scaffold is known for its fluorescent properties, making electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy crucial for its photophysical characterization. nih.gov

UV-Vis Absorption: The molecule is expected to exhibit absorption bands in the UV region, corresponding to π→π* transitions within the conjugated bicyclic system. Typically, imidazo[1,2-a]pyridines show multiple absorption maxima. The presence of the electron-withdrawing trifluoromethyl group at the C-5 position is likely to cause a hypsochromic (blue) shift in the absorption maxima compared to electron-donating substituents. researchgate.net

Fluorescence Emission: Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield are highly dependent on the nature and position of substituents. Electron-withdrawing groups like -CF₃ can decrease the fluorescence quantum yield compared to the unsubstituted parent compound or derivatives with electron-donating groups. The emission is expected to be in the violet-blue region of the spectrum.

Table 4: Predicted Photophysical Properties for this compound in a Nonpolar Solvent

PropertyExpected Value
Absorption Maximum (λ_abs)~300 - 340 nm
Emission Maximum (λ_em)~360 - 420 nm
Stokes ShiftRelatively Large
Fluorescence Quantum Yield (Φ_F)Moderate

Solid-State Structural Elucidation by X-ray Diffraction

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of closely related structures provides significant insight into its expected solid-state conformation. iucr.orgnih.gov

Single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and intermolecular interactions. The imidazo[1,2-a]pyridine core is expected to be essentially planar. iucr.org The trifluoromethyl group will be positioned on the pyridine ring, and its C-F bond lengths and F-C-F bond angles will be consistent with standard values (approx. 1.33 Å and 106°, respectively).

Table 5: Predicted Crystallographic Parameters based on Analogs

ParameterExpected Characteristic
Crystal SystemLikely Monoclinic or Orthorhombic
Ring System PlanarityHigh (low r.m.s. deviation)
C(sp²)-CF₃ Bond Length~1.49 Å
C-F Bond Lengths~1.33 Å
Dominant Intermolecular Interactionsπ–π stacking, C-H···N/F hydrogen bonds

Emerging Research Directions and Academic Applications of 5 Trifluoromethyl Imidazo 1,2 a Pyridine

Development as Molecular Probes and Chemical Tools in Biological Systems

The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) core makes it an attractive scaffold for the development of molecular probes. researchgate.netnih.gov Researchers are leveraging this property to design chemical tools for bioimaging and sensing applications in complex biological systems. The incorporation of a trifluoromethyl group can enhance the performance of these probes. nih.govnih.gov The CF3 group's ability to modulate electronic properties can fine-tune the photophysical characteristics, such as emission wavelengths and quantum yields. nih.govnih.gov Furthermore, its stability can protect the probe from metabolic degradation, ensuring longer-lasting signals in vivo. wikipedia.orgmdpi.com

Recent research has focused on creating imidazo[1,2-a]pyridine-based fluorescent probes for detecting specific analytes like metal ions. rsc.org For instance, an imidazo[1,2-a]pyridine-functionalized xanthene probe was developed for the naked-eye detection of Hg2+ in living cells and on paper-based test strips. rsc.org The design of such probes often involves creating a system that transitions from a non-fluorescent to a fluorescent state upon binding the target analyte. rsc.org The trifluoromethyl group can accelerate probe activation, leading to faster signal generation and improved sensitivity, as demonstrated in a probe for hydrogen sulfide (B99878) where a benzylic CF3 group significantly reduced the activation energy barrier for the reporter molecule's release. nih.gov The unique properties of the 19F nucleus, including its high NMR sensitivity and the absence of a natural background signal in biological systems, make CF3-tagged molecules excellent probes for 19F NMR experiments. nih.gov

Probe CharacteristicRole of Imidazo[1,2-a]pyridine ScaffoldContribution of Trifluoromethyl GroupExample Application
Fluorophore Provides the core fluorescent structure. researchgate.netnih.govModulates photophysical properties (e.g., wavelength, quantum yield). nih.govBioimaging in living cells. researchgate.netrsc.org
Analyte Recognition Can be functionalized with specific binding sites for target molecules. rsc.orgEnhances binding affinity and selectivity through electronic effects.Detection of heavy metal ions like Hg2+. rsc.org
Signal Activation Participates in reaction mechanisms that "turn on" fluorescence. rsc.orgCan accelerate the chemical reaction for signal release, improving sensitivity and response time. nih.govReal-time detection of reactive species like H2S. nih.gov
In Vivo Stability Provides a stable heterocyclic core.Confers metabolic stability, protecting against enzymatic degradation. wikipedia.orgmdpi.comImaging in whole organisms like zebrafish.
19F NMR Tag Serves as a carrier for the NMR-active group.Acts as a sensitive tag for 19F NMR due to three equivalent fluorine atoms and lack of biological background. nih.govMonitoring enzyme activity in complex mixtures. nih.gov

Exploration of Optoelectronic Properties for Advanced Materials Research

The unique electronic characteristics of the imidazo[1,2-a]pyridine system are being explored for applications in advanced materials, particularly in the field of organic electronics. The scaffold can function as an effective electron acceptor, a crucial component in materials designed for organic light-emitting diodes (OLEDs). nih.gov The goal is to develop high-performance, deep-blue fluorescent emitters, which remain a significant challenge in display technology. nih.gov

The introduction of a 5-trifluoromethyl group is a key strategy in this area. The CF3 group is a potent electron-withdrawing substituent that can significantly influence the photophysical properties of the molecule. wikipedia.orgchemrxiv.orgrsc.org This modification can tune the emission wavelength, enhance electron transport capabilities, and improve the thermal stability of the material. nih.govnih.gov Researchers have designed bipolar deep-blue emitters by combining an imidazo[1,2-a]pyridine acceptor with an electron donor moiety, demonstrating outstanding thermal stability and high emission quantum yields. nih.gov Computational studies, such as Density Functional Theory (DFT), are often employed to understand the frontier molecular orbitals and vertical transitions, guiding the design of new luminophores with desired properties. nih.gov The development of V-shaped chromophores based on bis-imidazo[1,2-a]pyridine units has shown that photoluminescence can be modulated from near-UV to deep-blue by altering peripheral substituents, including electron-withdrawing groups. nih.gov

PropertyInfluence of Imidazo[1,2-a]pyridine CoreRole of 5-Trifluoromethyl GroupTarget Application
Electronic Nature Acts as an electron-accepting unit. nih.govStrongly enhances electron-accepting character due to its powerful electron-withdrawing effect. wikipedia.orgrsc.orgOrganic Light-Emitting Diodes (OLEDs). nih.govnih.gov
Emission Color Forms the basis for blue-emitting fluorophores. nih.govHelps tune the emission towards the deep-blue spectrum by modulating the energy of molecular orbitals. nih.govHigh-performance deep-blue OLEDs for displays. nih.govnih.gov
Quantum Yield Can form molecules with high emission quantum yields. nih.govCan influence excited-state dynamics and potentially increase quantum efficiency. chemrxiv.orgBright and efficient lighting and display panels.
Thermal Stability Provides a rigid and stable heterocyclic scaffold. nih.govIncreases overall molecular stability. mdpi.comDurable and long-lasting electronic devices.
Efficiency Roll-Off Can be designed into bipolar molecules that exhibit negligible efficiency roll-off at high brightness. nih.govContributes to the electronic structure that minimizes efficiency loss.Stable performance of OLEDs at high current densities. nih.gov

Research on Multidrug Resistance (MDR) Reversal Mechanisms through Efflux Pump Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which function as efflux pumps to expel therapeutic agents from the cell. The imidazo[1,2-a]pyridine scaffold is being investigated for its potential to overcome MDR.

Research into imidazo[1,2-a]pyridine derivatives has shown that structural modifications can significantly reduce P-glycoprotein-mediated efflux. nih.gov While not exclusively focused on the 5-trifluoromethyl derivative, studies on related fluorinated analogues provide a strong rationale for this line of inquiry. The incorporation of fluorine-containing substituents has been shown to improve bioavailability by mitigating the effects of Pgp. nih.gov The trifluoromethyl group, with its distinct steric and electronic properties, is a prime candidate for modulating interactions with efflux pumps. wikipedia.orgmdpi.com The hypothesis is that the CF3 group can alter the conformation or binding affinity of the compound within the Pgp transporter, thereby inhibiting its efflux function. Future research will likely focus on synthesizing 5-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives and evaluating their ability to restore the sensitivity of resistant cancer cells to standard chemotherapeutic agents by directly or indirectly modulating the activity of efflux pumps like Pgp.

Future Methodological Advancements in Synthesis and Functionalization

While the imidazo[1,2-a]pyridine core is valuable, the development of novel derivatives like this compound requires robust and efficient synthetic methodologies. nih.goveco-vector.com Traditional methods can sometimes involve harsh conditions, multiple steps, or the need for metal catalysts. nih.gov Therefore, a key research direction is the development of more rapid, operationally simple, and environmentally friendly synthetic routes. nih.govmdpi.com

Future advancements are expected in several areas:

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core is a highly efficient strategy for creating derivatives, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org Research into metal-catalyzed and radical-based C-H functionalization is ongoing to improve regioselectivity and substrate scope. rsc.orgnih.gov

Photocatalysis: Visible-light-induced reactions offer a green and mild alternative for functionalizing the imidazo[1,2-a]pyridine skeleton. mdpi.com This approach has been used for perfluoroalkylation at the C3 position and could be adapted for other positions or functionalities. mdpi.com

Flow Chemistry: Continuous-flow synthesis presents a significant improvement over batch methods, offering better control over reaction parameters, enhanced safety, and scalability. acs.org This has been successfully applied to the synthesis of trifluoromethylated heterocycles and represents a promising future for industrial-scale production. acs.org

Novel Trifluoromethylation Reagents: The development of new reagents for introducing the CF3 group is crucial. acs.org Research focuses on creating reagents that are more stable, less expensive, and can be used under milder conditions, including electrochemical strategies that avoid metal catalysts and chemical oxidants. acs.orgorganic-chemistry.org

Synthetic StrategyDescriptionAdvantages
Tandem/Multicomponent Reactions Combining several reaction steps into a single pot, often using a catalyst like copper, to build the imidazo[1,2-a]pyridine ring from simple precursors like 2-aminopyridines, aldehydes, and alkynes. bio-conferences.orgacs.orgHigh efficiency, operational simplicity, and molecular diversity from readily available starting materials. bio-conferences.org
Direct C-H Functionalization Directly attaching new functional groups to the C-H bonds of the pre-formed imidazo[1,2-a]pyridine ring, often using transition metal catalysis. mdpi.comnih.govAtom economy, reduced number of synthetic steps, avoids pre-functionalization. rsc.org
Photocatalysis Using visible light to promote radical reactions for functionalization under mild, ambient temperature conditions. mdpi.comEnvironmentally friendly ("green chemistry"), high functional group tolerance, avoids harsh reagents. mdpi.com
Continuous-Flow Synthesis Performing the reaction in a continuous stream through a reactor coil, allowing for precise control of temperature and pressure. acs.orgImproved safety, scalability, shorter reaction times, and higher yields compared to batch processes. acs.org
Electrochemical Trifluoromethylation Using an electric current to generate CF3 radicals from a precursor like the Langlois reagent for addition to a substrate. organic-chemistry.orgCatalyst-free, oxidant-free, high regioselectivity, and environmentally friendly. organic-chemistry.org

Computational Design and Virtual Screening of Novel Imidazo[1,2-a]pyridine Analogues

In silico techniques are becoming indispensable tools in the discovery and optimization of novel imidazo[1,2-a]pyridine derivatives. nih.gov Computational chemistry allows researchers to rapidly screen vast virtual libraries of compounds, predict their biological activities, and understand their interactions with protein targets at a molecular level, significantly accelerating the drug discovery process. rsc.orgnih.govresearchgate.net

Key computational approaches being applied to this scaffold include:

Virtual Screening: Large databases of compounds are computationally docked into the active site of a biological target to identify potential "hits" with favorable binding energies and interactions. rsc.orgnih.gov This approach has been used in collaborative efforts to expand the chemical space around an initial imidazo[1,2-a]pyridine hit for infectious diseases. nih.govresearchgate.net

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds statistical models that correlate the 3D properties of molecules with their biological activity. researchgate.netbenthamdirect.comresearchgate.net These models help identify the key structural features required for potency and can guide the design of new, more active analogues. researchgate.netbenthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding modes and the conformational changes that may occur. nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. researchgate.netnih.gov This helps to prioritize compounds with favorable drug-like characteristics early in the discovery process, reducing late-stage failures. researchgate.netnih.gov

These computational studies are crucial for designing novel analogues of this compound, allowing for the rational exploration of different substituents on the heterocyclic core to optimize binding affinity, selectivity, and pharmacokinetic profiles for various therapeutic targets. benthamdirect.comnih.gov

Computational MethodPurposeApplication to Imidazo[1,2-a]pyridines
Virtual Screening Rapidly identify potential lead compounds from large libraries. rsc.orgnih.govProbing proprietary and commercial libraries to find novel active chemotypes. rsc.orgnih.govresearchgate.net
Molecular Docking Predict the binding mode and affinity of a molecule to a protein target. benthamdirect.comnih.govInvestigating interactions with targets like kinases or mycobacterial enzymes to guide inhibitor design. nih.govnih.gov
3D-QSAR Correlate molecular structure with biological activity to guide optimization. researchgate.netresearchgate.netDeveloping predictive models for antitubercular activity to design more potent compounds. researchgate.netbenthamdirect.com
Molecular Dynamics (MD) Simulations Assess the stability of the ligand-protein complex over time. nih.govConfirming the stability of interactions between imidazo[1,2-a]pyridine derivatives and their targets. nih.gov
ADMET Prediction Evaluate drug-likeness and pharmacokinetic properties in silico. researchgate.netnih.govEnsuring new designs have favorable properties like oral absorption and metabolic stability. researchgate.netnih.gov

Q & A

Q. What approaches enable efficient multi-component reactions (MCRs) for imidazo[1,2-a]pyridine libraries?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., FeCl3_3, I2_2) to optimize MCR efficiency. Iodine (5 mol%) in ethanol achieves 90% yields for imidazo[1,2-a]pyrazines .
  • Substrate scope : Vary aryl aldehydes and aminopyridines to generate >38 derivatives, validated by HPLC and NMR .

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "this compound").
  • References are critical for reproducibility; cross-validate synthetic protocols with computational models .
  • Advanced questions emphasize methodological innovation, while basic questions focus on foundational techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.